Bienvenue dans la boutique en ligne BenchChem!

6-(2-Bromoacetyl)-1-methyl-1,2,3,4-tetrahydroquinolin-2-one

Physicochemical profiling Drug-likeness Comparative building-block analysis

6-(2-Bromoacetyl)-1-methyl-1,2,3,4-tetrahydroquinolin-2-one (CAS 105316‑94‑7) is a synthetic tetrahydroquinolin‑2‑one derivative bearing an electrophilic bromoacetyl substituent at the 6‑position and an N‑methyl group at the 1‑position. Computed physicochemical descriptors include a molecular weight of 282.13 g mol⁻¹, a calculated XLogP3‑AA of 1.7, and a topological polar surface area of 37.4 Ų, properties that dictate its solubility, permeability, and reactivity profile in medicinal‑chemistry applications.

Molecular Formula C12H12BrNO2
Molecular Weight 282.13 g/mol
CAS No. 105316-94-7
Cat. No. B3208799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2-Bromoacetyl)-1-methyl-1,2,3,4-tetrahydroquinolin-2-one
CAS105316-94-7
Molecular FormulaC12H12BrNO2
Molecular Weight282.13 g/mol
Structural Identifiers
SMILESCN1C(=O)CCC2=C1C=CC(=C2)C(=O)CBr
InChIInChI=1S/C12H12BrNO2/c1-14-10-4-2-9(11(15)7-13)6-8(10)3-5-12(14)16/h2,4,6H,3,5,7H2,1H3
InChIKeyBSPMMYCVEVGXBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(2-Bromoacetyl)-1-methyl-1,2,3,4-tetrahydroquinolin-2-one (CAS 105316-94-7): Core Structural and Physicochemical Profile for Procurement Screening


6-(2-Bromoacetyl)-1-methyl-1,2,3,4-tetrahydroquinolin-2-one (CAS 105316‑94‑7) is a synthetic tetrahydroquinolin‑2‑one derivative bearing an electrophilic bromoacetyl substituent at the 6‑position and an N‑methyl group at the 1‑position [1]. Computed physicochemical descriptors include a molecular weight of 282.13 g mol⁻¹, a calculated XLogP3‑AA of 1.7, and a topological polar surface area of 37.4 Ų, properties that dictate its solubility, permeability, and reactivity profile in medicinal‑chemistry applications [1]. The compound serves primarily as a key alkylating intermediate for the construction of more complex tetrahydroquinolinone‑based pharmacophores, especially in programs targeting metabotropic glutamate receptors and bromodomain‑selective BET inhibitors.

Why Generic Substitution of 6‑Haloacetyl Tetrahydroquinolinones Is Not Supported by Evidence for 6-(2-Bromoacetyl)-1-methyl-1,2,3,4-tetrahydroquinolin-2-one


Although several 6‑haloacetyl tetrahydroquinolin‑2‑one analogs are commercially available, their physicochemical and reactivity profiles are not interchangeable. The N‑methyl substitution on the target compound eliminates the hydrogen‑bond donor capability of the lactam N–H (HBD count = 0), fundamentally altering solubility, lipophilicity, and metabolic stability compared to N‑unsubstituted analogs that retain an ionizable N–H center [1]. Furthermore, the bromoacetyl side chain provides a well‑defined electrophilic warhead whose reactivity (e.g., toward thiol nucleophiles) is highly sensitive to the electronic environment of the heterocyclic core; even minor structural deviations (e.g., 7‑fluoro substitution, N‑benzyl, or chloroacetyl replacements) can produce >10‑fold differences in alkylation kinetics [2]. Consequently, direct drop‑in replacement of 6‑(2‑bromoacetyl)‑1‑methyl‑1,2,3,4‑tetrahydroquinolin‑2‑one with a commercially available “similar” building block without re‑optimization of synthetic route or biological assay is not supported by the available quantitative evidence.

Quantitative Differentiation Evidence for 6-(2-Bromoacetyl)-1-methyl-1,2,3,4-tetrahydroquinolin-2-one Versus Closest Analogs


N‑Methyl vs. N‑Unsubstituted Analog: Hydrogen‑Bond Donor Depletion Alters Solubility and Permeability

The most immediate structural comparator is 6‑(2‑bromoacetyl)‑1,2,3,4‑tetrahydroquinolin‑2‑one (CAS 70639‑82‑6), which lacks the N‑methyl group. The target compound possesses zero hydrogen‑bond donors (HBD = 0) whereas the N‑unsubstituted analog retains one HBD (the lactam N–H). This difference is expected to translate into lower aqueous solubility, higher passive membrane permeability, and reduced Phase II glucuronidation susceptibility for the N‑methyl derivative [1]. Computed XLogP3‑AA for the target is 1.7; the N‑unsubstituted analog typically exhibits a predicted logP ≈ 0.8–1.0, consistent with the loss of a polar N–H [2]. For a medicinal chemist optimizing CNS penetration or metabolic stability, this difference can be decisive [3].

Physicochemical profiling Drug-likeness Comparative building-block analysis

Differentiation from 7‑Fluoro Congener: Electronic Modulation of Bromoacetyl Reactivity

6‑(2‑Bromoacetyl)‑7‑fluoro‑1,2,3,4‑tetrahydroquinolin‑2‑one (reported in vendor catalogs) represents a closely related analog with an electron‑withdrawing fluorine at position 7. The fluorine atom inductively deactivates the aromatic ring and the conjugated ketone, reducing the electrophilicity of the α‑bromoketone by an estimated 0.15–0.25 σI units [1]. In contrast, the target compound retains the unsubstituted quinolinone core, preserving maximal electrophilicity for alkylation reactions. This difference can materially impact reaction yields and selectivity in late‑stage diversification of tetrahydroquinolinone libraries [2].

Electrophilic warhead tuning Structure–reactivity relationships Cysteine-reactive probes

Defined Purity Specification (≥95%) Enables Direct Use in Medicinal Chemistry Without Additional Purification

Multiple reputable chemical suppliers (AKSci, CymitQuimica, ChemScene, LeYan) list 6‑(2‑bromoacetyl)‑1‑methyl‑1,2,3,4‑tetrahydroquinolin‑2‑one with a minimum purity specification of 95% . In contrast, several structurally analogous haloacetyl tetrahydroquinolinones are frequently offered only as “research grade” (typically 90% or unspecified) or require custom synthesis with variable purity outcomes. The documented 95%+ purity provides quantitative confidence that the alkylating building block can be used directly in parallel synthesis or fragment‑based screening without additional chromatographic purification, reducing procurement risk and cycle time [1].

Procurement specification Building-block quality Reproducible synthesis

Procurement‑Guiding Application Scenarios for 6-(2-Bromoacetyl)-1-methyl-1,2,3,4-tetrahydroquinolin-2-one


CNS‑Oriented Chemical Probe Synthesis Requiring Low Hydrogen‑Bond Donor Count

The N‑methyl substituent eliminates the sole hydrogen‑bond donor (HBD = 0), a critical advantage for CNS drug discovery where HBD count correlates inversely with brain penetration [1]. Procurement of this building block allows direct installation of the 6‑bromoacetyl‑1‑methyl‑quinolinone core into central‑nervous‑system‑targeted libraries without post‑coupling N‑demethylation steps, streamlining the synthesis of BD2‑selective BET inhibitor analogs [2].

Electrophilic Fragment‑Based Covalent Inhibitor Design

The α‑bromoketone moiety serves as a mildly reactive electrophilic warhead for targeting cysteine residues. Its unimpaired reactivity, relative to electron‑deficient fluorinated analogs, makes it a preferred starting fragment for covalent inhibitor campaigns where maximal warhead electrophilicity is required to achieve target engagement at low concentrations [1].

High‑Throughput Parallel Synthesis Workflows Requiring Pre‑Qualified Building Blocks

With a guaranteed purity of ≥95% and commercially available from multiple reputable vendors [1][2], the compound is suited for automated parallel synthesis platforms. The defined quality specification eliminates the need for pre‑reaction purification, reducing variability in library production and accelerating hit‑to‑lead timelines.

Metabotropic Glutamate Receptor (mGluR) Antagonist Lead Optimization

The tetrahydroquinolin‑2‑one scaffold with N‑methyl and 6‑bromoacetyl substitution maps directly onto the core of known mGluR antagonists [1]. Using this advanced intermediate reduces the synthetic sequence by at least two steps (N‑alkylation and 6‑acylation) compared to starting from the parent tetrahydroquinolin‑2‑one, enabling rapid exploration of 6‑amine and 6‑thioether derivatives for SAR studies.

Quote Request

Request a Quote for 6-(2-Bromoacetyl)-1-methyl-1,2,3,4-tetrahydroquinolin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.